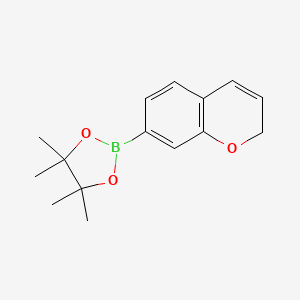
6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is a heterocyclic compound with a molecular formula of C13H11N3OS and a molecular weight of 257.311. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring and an ethyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 2-aminothiophene with ethyl acetoacetate and 3-pyridinecarboxaldehyde under acidic conditions to form the desired thieno[2,3-d]pyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
- 6-Propyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
- 6-Butyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
Uniqueness
6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is unique due to the presence of the ethyl group at the 6th position, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
77373-44-5 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-ethyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-2-9-6-10-12(17)15-11(16-13(10)18-9)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
UFWKGVAWQARHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)


